
N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is a complex organic compound that features an imidazole ring, a glucuronide moiety, and various ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Benzyl and Propyl Groups: The benzyl and propyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Acetylation of the Glucuronide Moiety: The glucuronide moiety is acetylated using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and propyl groups.
Reduction: Reduction reactions can target the ester functionalities, converting them to alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzyl and propyl groups.
Reduction: Alcohol derivatives of the ester functionalities.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester: Lacks the glucuronide moiety.
2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester: Lacks the imidazole ring.
Uniqueness
N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is unique due to its combination of an imidazole ring and a glucuronide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C32H42N2O12 |
|---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
ethyl 3-benzyl-2-propyl-5-[2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxypropan-2-yl]imidazole-4-carboxylate |
InChI |
InChI=1S/C32H42N2O12/c1-9-14-22-33-28(23(29(38)41-10-2)34(22)17-21-15-12-11-13-16-21)32(6,7)46-31-27(44-20(5)37)25(43-19(4)36)24(42-18(3)35)26(45-31)30(39)40-8/h11-13,15-16,24-27,31H,9-10,14,17H2,1-8H3/t24-,25-,26-,27+,31-/m0/s1 |
InChI Key |
ICQGQLISMQJSMK-LUOFYKQISA-N |
Isomeric SMILES |
CCCC1=NC(=C(N1CC2=CC=CC=C2)C(=O)OCC)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=CC=C2)C(=O)OCC)C(C)(C)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





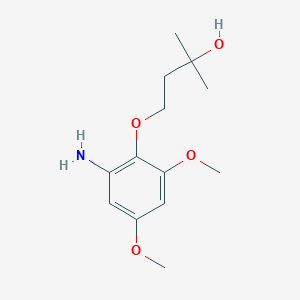
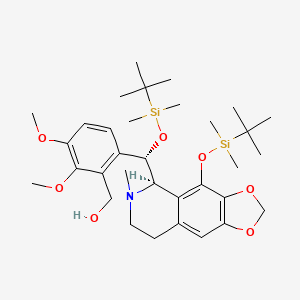
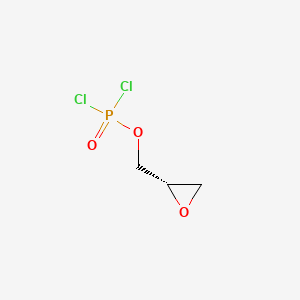
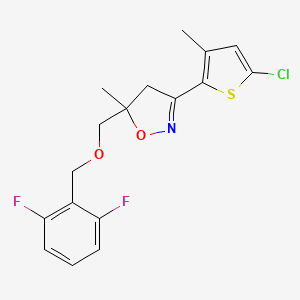
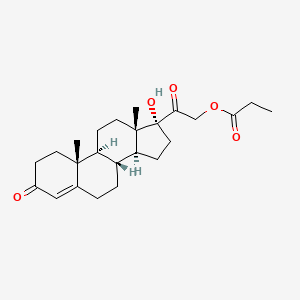
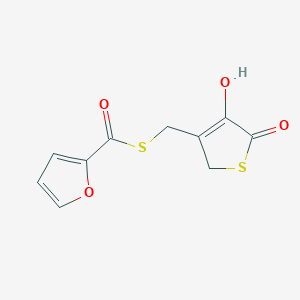

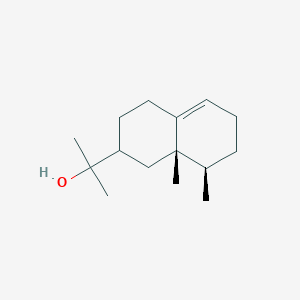
![4,4a,8,8a-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylic acid](/img/structure/B13845273.png)
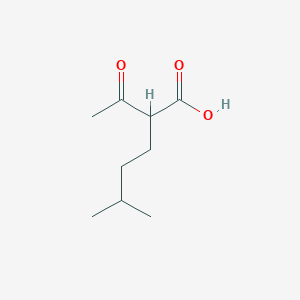
![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)
